molecular formula C10H12O2 B049359 4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl- CAS No. 120229-55-2

4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-

Cat. No. B049359
M. Wt: 164.2 g/mol
InChI Key: MXHPTABJXJXKEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-, also known as 6-Acetoxy-3-methyl-4-oxatricyclo[3.3.0.0(2,8)]oct-ane, is a heterocyclic compound with potential applications in the field of medicinal chemistry. This compound belongs to the family of bridged bicyclic compounds and has a unique structure that makes it a promising candidate for drug development.

Mechanism Of Action

The mechanism of action of 4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl- is not fully understood. However, it is believed that the compound exerts its anti-inflammatory effects by inhibiting the activity of key enzymes involved in the inflammatory process.

Biochemical And Physiological Effects

Studies have shown that 4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl- exhibits a range of biochemical and physiological effects. These include anti-inflammatory activity, analgesic effects, and antipyretic effects. The compound has also been shown to exhibit antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the major advantages of 4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl- is its potential as a lead compound for drug development. The compound's unique structure and potential anti-inflammatory activity make it a promising candidate for further research. However, one of the limitations of the compound is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for research on 4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-. One potential area of research is the development of more efficient synthesis methods for the compound. Another potential direction is the investigation of the compound's potential as a lead compound for the development of new anti-inflammatory drugs. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in the field of medicinal chemistry.

Synthesis Methods

The synthesis of 4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl- can be achieved through several methods. One of the most common methods involves the reaction of 3-methylcyclohexanone with ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then treated with sodium methoxide to yield the desired compound.

Scientific Research Applications

4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl- has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. One of the major areas of research has been the compound's ability to act as a potential anti-inflammatory agent. Studies have shown that the compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

CAS RN

120229-55-2

Product Name

4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

IUPAC Name

1-(3-methyl-4-oxatricyclo[3.3.0.02,8]oct-6-en-3-yl)ethanone

InChI

InChI=1S/C10H12O2/c1-5(11)10(2)9-6-3-4-7(12-10)8(6)9/h3-4,6-9H,1-2H3

InChI Key

MXHPTABJXJXKEV-UHFFFAOYSA-N

SMILES

CC(=O)C1(C2C3C2C(O1)C=C3)C

Canonical SMILES

CC(=O)C1(C2C3C2C(O1)C=C3)C

synonyms

Ethanone, 1-(2a,2b,4a,4b-tetrahydro-2-methyl-2H-1-

Origin of Product

United States

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